N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxybenzamide
Overview
Description
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxybenzamide is a compound of interest in the realm of organic chemistry, particularly in the study of benzamide derivatives. Benzamide derivatives are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acid chloride in a suitable solvent. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF) (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of benzamide derivatives can significantly influence their physical and chemical properties. X-ray crystallography and density functional theory (DFT) calculations are commonly used to determine the molecular structure and understand the influence of intermolecular interactions. The study on N-3-hydroxyphenyl-4-methoxybenzamide provides insights into how crystal packing and dimerization affect molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Directed metalation is a valuable reaction in synthesizing benzamide derivatives, allowing for the introduction of substituents at specific positions on the benzamide ring. For instance, N-tert-butyl-N-methyl-2-methoxybenzamide underwent directed metalation, demonstrating the synthetic utility of this approach (Reitz & Massey, 1990).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often studied through techniques like X-ray crystallography, as seen in the structural analysis of N-3-hydroxyphenyl-4-methoxybenzamide (Karabulut et al., 2014).
Chemical Properties Analysis
The chemical behavior of benzamide derivatives, including reactivity, stability, and interaction with other molecules, is influenced by their molecular structure. Studies involving the synthesis and reactions of such compounds provide valuable information on their chemical properties. For example, the reactions involving N-tert-butyl-N-methyl-2-methoxybenzamide highlight the synthetic potential of benzamide derivatives (Reitz & Massey, 1990).
Scientific Research Applications
Structural and Synthetic Insights
Hydrogen-bonded Chains and Tetramolecular Aggregates : Research on structurally similar compounds has highlighted their ability to form hydrogen-bonded chains and aggregates. These characteristics are crucial for understanding the molecular assembly and crystalline properties of compounds like N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxybenzamide, which can influence their physical properties and reactivity (Abonía et al., 2007).
Molecular Structure Analysis : Studies on related benzamide derivatives have utilized techniques like X-ray diffraction and DFT calculations to explore their molecular structure. This research provides insights into how intermolecular interactions, such as dimerization and crystal packing, impact the geometry and electronic properties of these compounds, which is vital for their application in material science and pharmaceuticals (Karabulut et al., 2014).
Directed Metalation and Synthesis : The directed metalation of similar N-tert-butyl-N-methylbenzamides demonstrates their synthetic versatility. This approach facilitates the introduction of functional groups at specific positions on the benzamide backbone, enabling the synthesis of complex molecules for various applications, including organic synthesis and potentially active pharmaceutical ingredients (Reitz & Massey, 1990).
Potential Bioactive Applications
Antioxidant Agents : Amino-substituted benzamide derivatives, closely related to the chemical structure of interest, have been studied for their antioxidant activity. Their electrochemical oxidation mechanisms, which are crucial for understanding their radical scavenging activities, offer promising avenues for the development of new antioxidant agents in pharmacology and food science (Jovanović et al., 2020).
Anticonvulsant Effects : Research on 4-aminobenzamides has revealed their potential anticonvulsant effects. By modifying the N-alkyl side chain, these compounds have shown efficacy in protecting against seizures in preclinical models. Such studies indicate the potential of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxybenzamide derivatives for developing new anticonvulsant drugs (Clark et al., 1984).
properties
IUPAC Name |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-25(2,3)18-14-12-17(13-15-18)23(28)26-19-8-7-9-20(16-19)27-24(29)21-10-5-6-11-22(21)30-4/h5-16H,1-4H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQAMXXCQAAFMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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